molecular formula C12H21NO5 B8230307 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid

Cat. No.: B8230307
M. Wt: 259.30 g/mol
InChI Key: QFKXCSJAIPUGDL-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid typically involves the protection of an amine group with a Boc group, followed by the introduction of the ethoxy group and the formation of the azetidine ring. Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection and ethyl iodide for ethoxy group introduction. The reaction conditions often involve basic environments, such as the use of sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, oxalyl chloride for mild deprotection, and various bases such as sodium hydroxide and DMAP for protection and substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, while substitution reactions can yield a variety of functionalized azetidine derivatives.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This compound can also participate in various chemical reactions, such as oxidation and substitution, through its functional groups.

Comparison with Similar Compounds

Similar compounds to 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid include other Boc-protected amino acids and azetidine derivatives. These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity in synthetic processes. this compound is unique due to the presence of both an ethoxy group and an azetidine ring, which confer distinct chemical properties and reactivity .

List of Similar Compounds

  • Boc-protected amino acids
  • Boc-protected azetidine derivatives
  • Ethoxy-substituted azetidines

Properties

IUPAC Name

2-[3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-12(6-9(14)15)7-13(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKXCSJAIPUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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